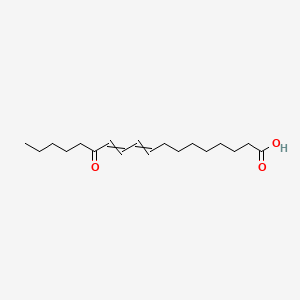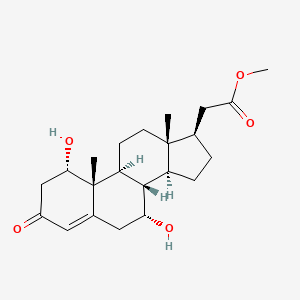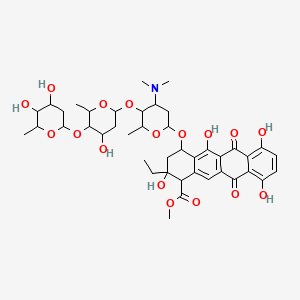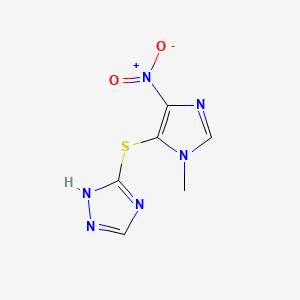
13-oxooctadeca-9,11-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 13-oxooctadeca-9,11-dienoic acid typically involves the oxidation of linoleic acid. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent under acidic conditions. The reaction proceeds through the formation of an intermediate diol, which is then further oxidized to form the keto group at the 13th carbon position .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts, such as manganese dioxide (MnO2), can enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
13-oxooctadeca-9,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into carboxylic acids.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group, forming 13-hydroxy-9Z,11E-octadecadienoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions, forming various derivatives .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) under anhydrous conditions .
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 13-hydroxy-9Z,11E-octadecadienoic acid.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
13-oxooctadeca-9,11-dienoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its role in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as a chemical intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of 13-oxooctadeca-9,11-dienoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, this compound can influence gene expression and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13-HODE (13-hydroxy-9Z,11E-octadecadienoic acid): A hydroxylated derivative of linoleic acid.
9-ketoODE (9-oxo-10E,12Z-octadecadienoic acid): Another oxooctadecadienoic acid with the keto group at the 9th position.
13-DODE (13-dihydroxy-9Z,11E-octadecadienoic acid): A dihydroxylated derivative of linoleic acid .
Uniqueness
13-oxooctadeca-9,11-dienoic acid is unique due to its specific keto group at the 13th position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique reactions and interact with specific molecular targets, differentiating it from other similar compounds .
Eigenschaften
Molekularformel |
C18H30O3 |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
13-oxooctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21) |
InChI-Schlüssel |
JHXAZBBVQSRKJR-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)O |
Synonyme |
13-keto-9,11,-octadecadienoic acid 13-KODDA 13-oxo-9,11-octadecadienoic acid 13-OXO-ODE 13-oxooctadecadienoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2r)-2-(2-Hydroxypropan-2-yl)-10-methylspiro[4.5]dec-6-ene-6-carboxylic acid](/img/structure/B1218625.png)
![[(2R,3R,6S)-2-(2,4-difluorophenyl)-6-hydroxy-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1218626.png)

![2,2'-spirobi[3,6,7,8-tetrahydro-1H-cyclopenta[g]naphthalene]-5,5'-dione](/img/structure/B1218631.png)
![(1R,2S,3R,5S,6S)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol](/img/structure/B1218632.png)




